molecular formula C9H18N2O2 B13184932 N-(2-amino-2-methylpropyl)oxolane-3-carboxamide CAS No. 127531-42-4

N-(2-amino-2-methylpropyl)oxolane-3-carboxamide

Cat. No.: B13184932
CAS No.: 127531-42-4
M. Wt: 186.25 g/mol
InChI Key: XTQAUGFMWMLLAX-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)oxolane-3-carboxamide is a carboxamide derivative featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a carboxamide group. The amide nitrogen is further substituted with a 2-amino-2-methylpropyl group, a branched alkylamine moiety.

This substituent’s steric and electronic properties may influence binding affinity and metabolic stability.

Properties

CAS No.

127531-42-4

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)oxolane-3-carboxamide

InChI

InChI=1S/C9H18N2O2/c1-9(2,10)6-11-8(12)7-3-4-13-5-7/h7H,3-6,10H2,1-2H3,(H,11,12)

InChI Key

XTQAUGFMWMLLAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1CCOC1)N

Origin of Product

United States

Preparation Methods

Direct Amidation of Carboxylic Esters with 2-Amino-2-methylpropylamine

A robust and efficient method involves reacting methyl or other alkyl esters of oxolane-3-carboxylic acid with the amine 2-amino-2-methylpropylamine in the presence of a catalyst.

  • Catalyst: Calcium iodide (CaI₂) at 10 mol% loading.
  • Solvent: Anhydrous toluene, providing a 2 M solution.
  • Reaction conditions: Room temperature stirring for 1 hour or heating at 110 °C for up to 8 hours, depending on ester type.
  • Purification: Removal of solvent under reduced pressure, followed by chromatographic purification using Biotage Isolera systems with EtOAc/MeOH/Et₃N mixtures.

Example Experimental Data:

Entry Ester Side Chain Catalyst Loading Temperature Time Conversion (%) Yield (%)
1 Methyl 10 mol% CaI₂ 110 °C 8 h 84 94
2 Ethyl 10 mol% CaI₂ 110 °C 8 h 73 -
3 Benzyl 10 mol% CaI₂ 110 °C 8 h 81 -
4 Allyl 10 mol% CaI₂ 110 °C 8 h 83 -

This method yields N-(2-amino-2-methylpropyl)oxolane-3-carboxamide as a yellow oil with high conversion and purity, demonstrating the efficiency of CaI₂ catalysis in amidation of esters with hindered amines.

Amidation via Acid Halide Intermediate

An alternative approach involves activation of the carboxylic acid as an acid halide, followed by reaction with the amine.

  • Step 1: Conversion of oxolane-3-carboxylic acid to the corresponding acid chloride using reagents such as oxalyl chloride or thionyl chloride.
  • Step 2: Reaction of the acid chloride with 2-amino-2-methylpropylamine in an inert organic solvent (e.g., dichloromethane or toluene) under cooling to control exothermicity.
  • Step 3: Work-up and purification by crystallization or chromatography.

This method is well-established for amide bond formation where direct amidation is less efficient due to sterics or low reactivity of the acid.

Crystallization and Purification Techniques

  • Crystallization solvents: 2-propanol is commonly used to crystallize the product from amorphous mixtures.
  • Seeding: Use of seed crystals to induce crystallization enhances purity and yield.
  • Filtration and drying: Standard vacuum filtration followed by drying under reduced pressure.

These techniques are critical for obtaining high-purity crystalline This compound suitable for pharmaceutical or research applications.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Direct amidation of esters Ester + 2-amino-2-methylpropylamine, CaI₂, toluene, 110 °C Mild, catalyst-assisted, high conversion Requires catalyst, elevated temp Up to 94
Acid chloride route Acid chloride + amine, inert solvent, cooling High reactivity, straightforward Acid chloride prep needed, moisture sensitive High
CDI or carbodiimide coupling Acid + CDI/EDC + amine, room temp Mild, selective, no acid chloride Expensive reagents, side products possible High
Crystallization purification 2-propanol, seed crystals High purity, scalable Requires optimization of solvent and seeding N/A

Summary and Recommendations

  • The direct amidation of oxolane-3-carboxylic esters with 2-amino-2-methylpropylamine catalyzed by calcium iodide in toluene is the most efficient and practical method, offering high yields and mild conditions.
  • For sensitive substrates or when esters are unavailable, acid chloride intermediates or carbodiimide-mediated coupling provide reliable alternatives.
  • Proper crystallization and purification are essential to obtain the compound in high purity and suitable physical form for downstream applications.
  • Selection of method depends on scale, availability of starting materials, and sensitivity of functional groups.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)oxolane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield primary amines .

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Compounds:

This compound Substituent: 2-amino-2-methylpropyl (branched alkylamine). Applications: Hypothesized utility in CNS-targeting drugs or prodrugs due to amine-mediated blood-brain barrier permeability.

Oxolane-3-carboxamide (QE-1155) Substituent: None (parent compound). CAS: 871677-92-8 | Purity: 95% . Properties: Baseline carboxamide structure; serves as a scaffold for derivatization.

N-(4-iodophenyl)oxolane-3-carboxamide Substituent: 4-iodophenyl (aryl halide). CAS: 1250306-34-3 .

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide

  • Substituent : Fluorinated benzothiazole-methoxyethyl hybrid.
  • CAS : 1173595-39-5 .
  • Properties : Sulfonamide and fluorine groups suggest protease inhibition or antimicrobial activity.

Data Table: Comparative Overview

Compound Name Substituent Group CAS Number Purity Key Properties/Applications
This compound 2-amino-2-methylpropyl N/A N/A Enhanced solubility; drug candidate
Oxolane-3-carboxamide (QE-1155) None 871677-92-8 95% Synthetic intermediate
N-(4-iodophenyl)oxolane-3-carboxamide 4-iodophenyl 1250306-34-3 N/A Radiopharmaceutical precursor
(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-... Fluorinated heterocycle 1173595-39-5 N/A Antimicrobial/kinase inhibition

Research Findings and Implications

  • Aminoalkyl vs. Aryl Substituents: The 2-amino-2-methylpropyl group in the target compound likely improves aqueous solubility compared to the iodophenyl derivative, which prioritizes lipophilicity for membrane penetration or imaging applications .
  • Synthetic Utility : High-purity parent oxolane-3-carboxamide (QE-1155) is a versatile intermediate for introducing diverse substituents .

Biological Activity

N-(2-amino-2-methylpropyl)oxolane-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique oxolane (tetrahydrofuran) ring structure, which is modified with an amino group and a carboxamide functional group. This structural configuration is believed to contribute to its biological efficacy.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : A series of derivatives based on similar structures have shown significant cytotoxic effects against various cancer cell lines, including human leukemia (K562) and liver cancer (HepG2) cells. The compounds exhibited IC50 values ranging from 0.1 µM to 5 µM, indicating potent anticancer activity .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation pathways. Some studies suggest that these compounds may interfere with microtubule dynamics, akin to taxanes, enhancing their cytotoxic effects against resistant cancer cell lines .

Opioid Receptor Interaction

This compound has been studied for its interaction with opioid receptors, particularly the kappa (κ) receptor:

  • Receptor Binding Affinity : Compounds with similar structural motifs have demonstrated high selectivity and potency as κ-opioid receptor antagonists. For example, one study reported a compound with a K_e value of 0.03 nM at the κ receptor, indicating strong binding affinity .
  • Behavioral Studies : In animal models, κ-opioid receptor antagonists have shown potential in modulating pain responses and could be beneficial in treating conditions such as depression and addiction .

Case Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized a series of derivatives based on this compound. The evaluation included:

CompoundIC50 (µM)Cancer Cell Line
10.1K562
20.5HepG2
31.5MCF7

These results demonstrate the varying potency of different derivatives against specific cancer types, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Opioid Receptor Antagonism

Another investigation focused on the κ-opioid receptor antagonistic properties of related compounds:

CompoundK_e (nM)Selectivity (κ/μ)
A0.03>100
B0.05>200

These findings suggest that modifications to the oxolane structure can significantly affect receptor binding affinity and selectivity, which is crucial for developing therapeutic agents with fewer side effects .

Q & A

Q. What are the recommended synthetic routes for N-(2-amino-2-methylpropyl)oxolane-3-carboxamide, and how can purity be optimized?

The synthesis of carboxamide derivatives typically involves coupling reactions between activated carboxylic acids and amines. For this compound, a stepwise approach could include:

  • Activation of oxolane-3-carboxylic acid using reagents like thionyl chloride or carbodiimides (e.g., DCC/DMAP) to form an acyl chloride or active ester.
  • Nucleophilic substitution with 2-amino-2-methylpropylamine under inert conditions (argon/nitrogen atmosphere) to minimize side reactions.
  • Purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethyl acetate, as demonstrated in analogous carboxamide syntheses .
  • Purity validation using ¹H/¹³C NMR (peak assignments for oxolane and tertiary amine protons) and HPLC (≥98% purity threshold) .

Q. How can the structural conformation of this compound be elucidated using crystallographic and spectroscopic methods?

  • X-ray crystallography : Co-crystallize the compound with a suitable solvent (e.g., ethanol/water mixtures) and refine the structure using SHELX software. Key parameters include bond angles (C-N-C in the amide group) and torsional strain in the oxolane ring .
  • NMR spectroscopy : Assign peaks for the oxolane ring protons (δ 3.5–4.5 ppm) and tertiary amine (δ 1.2–1.5 ppm for methyl groups). Compare with reported spectra of structurally related carboxamides .
  • Elemental analysis : Validate empirical formulas (e.g., C₉H₁₈N₂O₂) with ≤0.3% deviation .

Q. What coordination chemistry applications exist for this compound, and how does its structure influence metal-binding behavior?

this compound can act as a bidentate ligand , coordinating via the amide oxygen and tertiary amine nitrogen. For example:

  • Pd(II) complexes : Synthesize [PdCl₂(L)] (L = ligand) by reacting the ligand with [PdCl₂(CH₃CN)₂] in acetonitrile. Characterize using IR (amide C=O stretch at ~1650 cm⁻¹) and cyclic voltammetry to assess redox activity .
  • Selectivity : The steric bulk of the 2-methylpropyl group may favor octahedral geometries in transition-metal complexes over square-planar .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during refinement?

Discrepancies between experimental and calculated X-ray intensities often arise from:

  • Disordered solvent molecules : Use SQUEEZE (in PLATON) to model diffuse electron density .
  • Twinned crystals : Apply the TWIN law in SHELXL for refinement. For example, a pseudo-merohedral twin with a BASF parameter >0.3 indicates significant twinning .
  • Validation tools : Cross-check with R₁ (≤5%) and wR₂ (≤12%) residuals. Outliers in the Q-Q plot may suggest overfitting .

Q. What experimental design strategies optimize yield in multi-step syntheses of this carboxamide?

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, a 3² factorial design could maximize yield by balancing amine reactivity and steric hindrance .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track acyl chloride formation and minimize hydrolysis side reactions.
  • Scale-up challenges : Replace CH₂Cl₂ with toluene for safer large-scale reactions while maintaining solubility .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

  • DFT calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level). The amide’s resonance stabilization (C=O → N) lowers electrophilicity, requiring stronger nucleophiles (e.g., Grignard reagents) for substitution .
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) by analyzing hydrogen bonds between the oxolane oxygen and active-site residues .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Acidic hydrolysis : Protonation of the amide nitrogen increases electrophilicity, leading to cleavage of the C-N bond. Monitor via ¹H NMR (disappearance of δ 6.5–7.0 ppm NH peak) .
  • Basic conditions : The oxolane ring’s strain (≈25° deviation from ideal tetrahedral angles) may accelerate ring-opening under strong bases (e.g., NaOH) .

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